
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is a heterocyclic organic compound. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. This particular thiazole derivative is characterized by its unique structure, which includes a five-membered ring containing sulfur and nitrogen atoms, along with various substituents that contribute to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves several well-established methods. Some of the common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thiourea or thioamides under acidic or basic conditions.
Cook-Heilbron Synthesis: This method involves the reaction of α-haloketones with thioamides in the presence of a base.
Herz Synthesis: This method involves the reaction of α-haloketones with thiourea in the presence of a base.
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and the availability of starting materials. Reaction conditions are optimized to ensure high efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: Thiazole derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles or tetrahydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Thiazole compounds have shown promise as antimicrobial, antifungal, antiviral, and anticancer agents.
Industry: They are used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of thiazole derivatives involves interactions with various molecular targets and pathways. These compounds can modulate enzyme activity, inhibit receptor binding, and interfere with cellular processes. The specific mechanism depends on the structure of the thiazole derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Thiazole, 4,5-dihydro-5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substituents, which confer distinct chemical properties and biological activities. The presence of trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Número CAS |
65093-93-8 |
|---|---|
Fórmula molecular |
C13H11F6NO2S |
Peso molecular |
359.29 g/mol |
Nombre IUPAC |
5,5-dimethoxy-2-phenyl-4,4-bis(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C13H11F6NO2S/c1-21-13(22-2)10(11(14,15)16,12(17,18)19)20-9(23-13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
ZHKHFMFKTIJRIN-UHFFFAOYSA-N |
SMILES canónico |
COC1(C(N=C(S1)C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
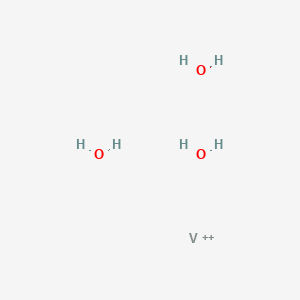
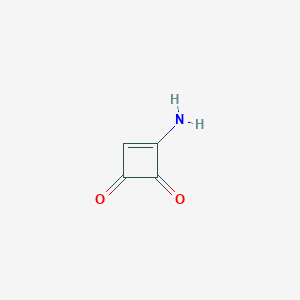
![2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14481204.png)
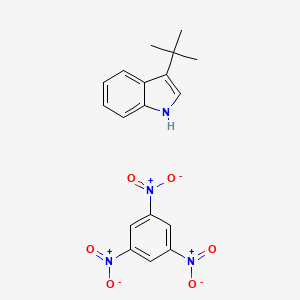
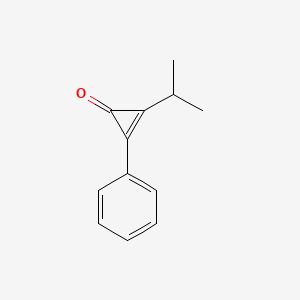
![{[Chloro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14481221.png)
![Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-](/img/structure/B14481226.png)

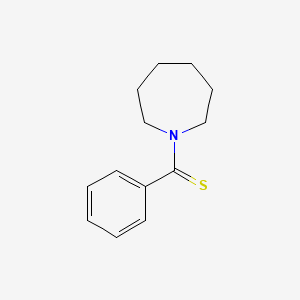
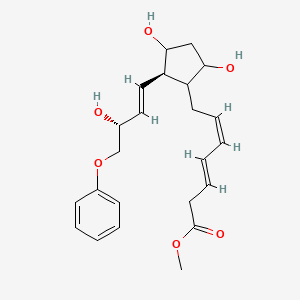
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)

